

Technical Guide: Physical and Chemical Properties of 3-(4-Fluorophenyl)phenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)phenol

Cat. No.: B180336

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **3-(4-Fluorophenyl)phenol** (CAS No: 10540-41-7).^{[1][2]} Due to the limited availability of experimental data for this specific compound, this document incorporates predicted properties and data from structurally related compounds to offer a comprehensive profile for research and development applications.

Core Physical and Chemical Data

The fundamental physicochemical properties of **3-(4-Fluorophenyl)phenol** are summarized in the table below. It is important to note that many of these values are estimated based on the properties of similar molecules and computational models, as direct experimental data is not widely published.

Property	Value	Source/Comment
Molecular Formula	C ₁₂ H ₉ FO	[1]
Molecular Weight	188.20 g/mol	[1][2]
CAS Number	10540-41-7	[1][2]
Appearance	Not specified. Likely a white to off-white crystalline solid.	Inferred from similar phenol compounds.[2]
Melting Point	Not available.	Inferred from the properties of phenols.
Boiling Point	Not available.	
Solubility	Not available. Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO.	
pKa	Estimated to be between 9.0 and 9.9.	
LogP	Not available.	The pKa of 3-fluorophenol is 9.3[3]. The electron-withdrawing nature of the 4-fluorophenyl group is expected to result in a slightly lower pKa than that of phenol (pKa ≈ 10).

Spectroscopic and Analytical Characterization

Detailed experimental spectra for **3-(4-Fluorophenyl)phenol** are not readily available. The following sections describe the expected spectral characteristics based on the known properties of phenols and fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is anticipated to show a complex pattern in the aromatic region (δ 6.8-7.6 ppm). The protons on the 4-fluorophenyl ring should appear as two distinct multiplets, each integrating to two protons. The protons on the phenol ring will also produce

multiplets. A broad singlet, corresponding to the hydroxyl proton, is expected, with its chemical shift being dependent on solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum is predicted to display twelve distinct signals. The carbon atom attached to the fluorine atom will appear as a doublet with a large ^1JCF coupling constant. The other carbons of the fluorinated ring will also show smaller C-F couplings. The carbon bearing the hydroxyl group is expected to be the most downfield signal for the phenolic ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

- A broad O-H stretching band in the region of $3200\text{--}3600\text{ cm}^{-1}$, indicative of hydrogen bonding.^[4]
- Aromatic C-H stretching vibrations just above 3000 cm^{-1} .^[4]
- Aromatic C=C stretching vibrations in the $1450\text{--}1600\text{ cm}^{-1}$ range.^[4]
- A strong C-O stretching band around 1200 cm^{-1} .
- A strong C-F stretching band, typically observed between 1100 and 1250 cm^{-1} .

Mass Spectrometry (MS)

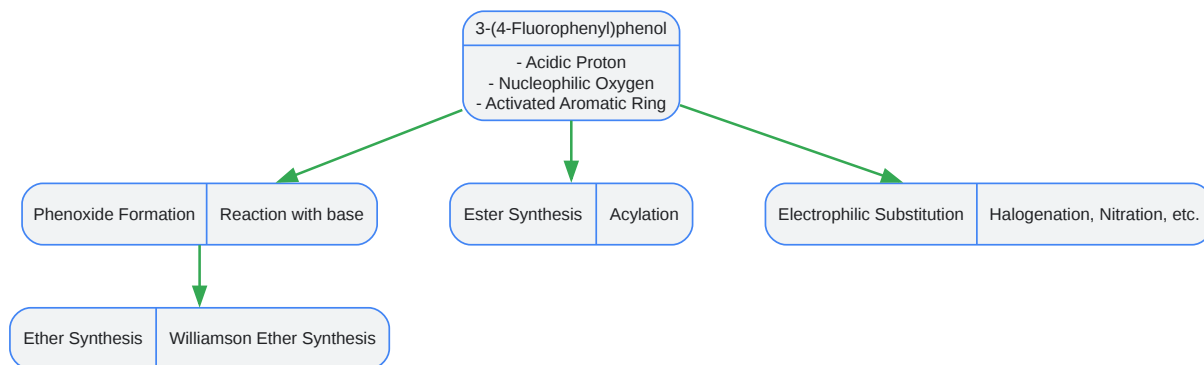
The electron ionization mass spectrum should show a molecular ion peak (M^+) at m/z 188. Common fragmentation patterns for biphenyls and phenols would be expected, including the loss of a CO molecule from the phenol ring.

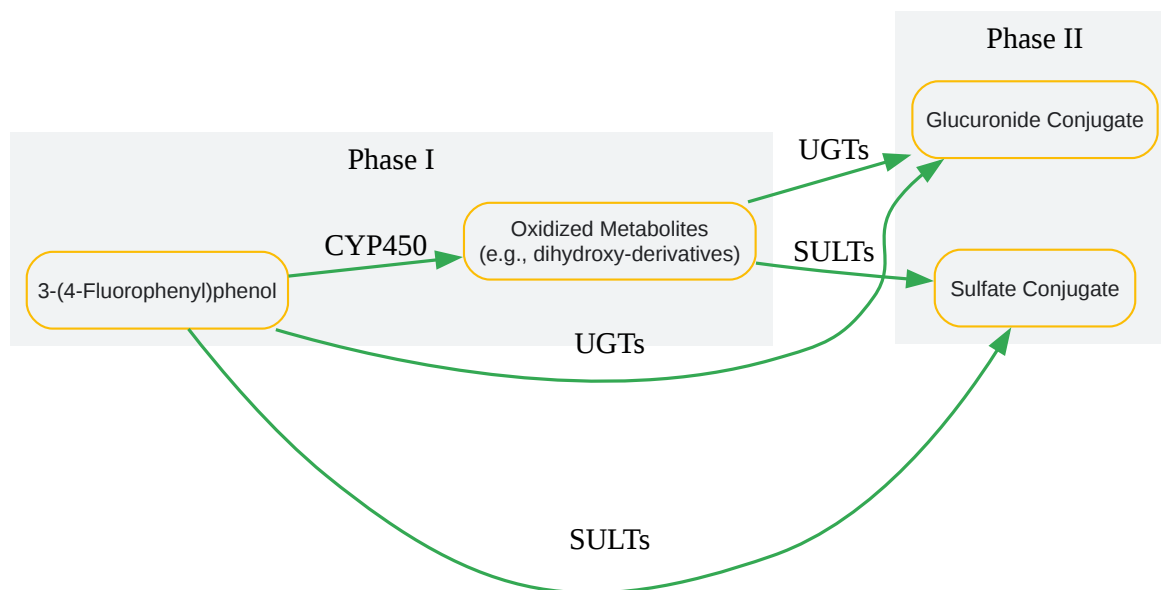
Synthesis and Reactivity

Proposed Synthetic Protocol

A plausible method for the synthesis of **3-(4-Fluorophenyl)phenol** involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient means of forming the biaryl C-C bond.

Experimental Workflow: Suzuki-Miyaura Coupling





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 3-(4-Fluorophenyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b180336#physical-and-chemical-properties-of-3-4-fluorophenyl-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com